molecular formula C8H10N2O4 B1218176 Mimosine CAS No. 2116-55-4

Mimosine

Cat. No. B1218176
CAS RN: 2116-55-4
M. Wt: 198.18 g/mol
InChI Key: WZNJWVWKTVETCG-UHFFFAOYSA-N
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Scientific Research Applications

properties

IUPAC Name

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJWVWKTVETCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950337
Record name 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mimosine

CAS RN

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6
Record name α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Mimosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mimosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mimosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIMOSINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
BCQ Nguyen, S Tawata - Phytotherapy Research, 2016 - Wiley Online Library
… Although our understandings of mimosine are still somewhat as one incomplete picture, … of mimosine. This review aims to draw a link between the chemical properties of mimosine and …
Number of citations: 49 onlinelibrary.wiley.com
RG Crounse, JD Maxwell, H Blank - Nature, 1962 - nature.com
… Mimosine is found primarily in the seeds of Leucaena glauca, … mimosine and ground seeds of Leucaena glauca caused inhibition of growth of hair and loss of hair in mice. Mimosine …
Number of citations: 121 www.nature.com
IK Smith, L Fowden - Journal of Experimental Botany, 1966 - academic.oup.com
… Mimosine and 3,4-dihydroxypyridine are inhibitory to the growth of mung bean seedlings. Mimosine … An enzyme is present in extracts oiLeucaena seedlings that degrades mimosine …
Number of citations: 91 academic.oup.com
DM Gilbert, A Neilson, H Miyazawa… - Journal of Biological …, 1995 - ASBMB
… , the effects of mimosine were examined in … mimosine inhibits DNA synthesis in mitochondrial, nuclear, and simian virus 40 (SV40) genomes to a similar extent. Furthermore, mimosine …
Number of citations: 161 www.jbc.org
Z Dong, JT Zhang - Molecular biology of the cell, 2003 - Am Soc Cell Biol
… In the present study, we investigated the effect of mimosine on the expression of eIF3 p170. We found that mimosine treatment of HeLa cells decreased the expression of p170 at …
Number of citations: 126 www.molbiolcell.org
R Anitha, S Jayavelu… - Phytotherapy Research: An …, 2005 - Wiley Online Library
… revealed mimosine to be potent against fungi rather than bacteria. This study reports the effect of mimosine … Hence this work attempts to present the antimicrobial efficacy of mimosine. …
Number of citations: 31 onlinelibrary.wiley.com
EW Oppenheim, IM Nasrallah, MG Mastri… - Journal of biological …, 2000 - ASBMB
… Our findings indicate that mimosine is a folate antagonist and that its effects … m mimosine were growth-arrested, whereas mimosine had no effect on SH-SY5Y cell proliferation. Mimosine …
Number of citations: 65 www.jbc.org
MJ Allison, AC Hammond, RJ Jones - Applied and Environmental …, 1990 - Am Soc Microbiol
Leucaena leucocephala, a tropical leguminous shrub, contains a toxic amino acid, mimosine. Successful utilization of leucaena as a ruminant forage depends on colonization of the …
Number of citations: 145 journals.asm.org
TD Xuan, AA Elzaawely, F Deba, M Fukuta… - Agronomy for …, 2006 - hal.science
… of mimosine, the action of mimosine after penetrating into soil and to examine the possibility of using mimosine for … Simultaneously, an attempt at lowering the mimosine toxicity in the …
Number of citations: 113 hal.science
H Lin, R Falchetto, PJ Mosca, J Shabanowitz… - Journal of Biological …, 1996 - ASBMB
… Mimosine appears to prevent the formation of replication … We have shown previously that [ 3 H]mimosine can be … precipitating the [ 3 H]mimosine-p50 complex with a polyclonal …
Number of citations: 76 www.jbc.org

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